molecular formula C7H10O3 B13900099 3-Ethyldihydro-2H-pyran-2,6(3H)-dione CAS No. 31468-34-5

3-Ethyldihydro-2H-pyran-2,6(3H)-dione

Cat. No.: B13900099
CAS No.: 31468-34-5
M. Wt: 142.15 g/mol
InChI Key: ZSLXTBQTKFEGKO-UHFFFAOYSA-N
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Description

3-Ethyldihydro-2H-pyran-2,6(3H)-dione is a chemical compound that belongs to the class of dihydropyran derivatives It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the desired pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyldihydro-2H-pyran-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into dihydropyran derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while substitution reactions can introduce alkyl or acyl groups into the pyran ring.

Scientific Research Applications

3-Ethyldihydro-2H-pyran-2,6(3H)-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyran derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyldihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving pyran derivatives. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, leading to the formation of various bioactive products.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A similar compound with a different substitution pattern.

    2H-Pyran-2-one: Another pyran derivative with a different functional group.

    2H-Pyran, 3,4-dihydro-6-methyl-: A methyl-substituted pyran derivative.

Uniqueness

3-Ethyldihydro-2H-pyran-2,6(3H)-dione is unique due to its specific ethyl substitution and the presence of two carbonyl groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

31468-34-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-ethyloxane-2,6-dione

InChI

InChI=1S/C7H10O3/c1-2-5-3-4-6(8)10-7(5)9/h5H,2-4H2,1H3

InChI Key

ZSLXTBQTKFEGKO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)OC1=O

Origin of Product

United States

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